molecular formula C18H18N3P B14272252 Pyridine, 2,2',2''-phosphinidynetris[6-methyl- CAS No. 131504-44-4

Pyridine, 2,2',2''-phosphinidynetris[6-methyl-

Cat. No.: B14272252
CAS No.: 131504-44-4
M. Wt: 307.3 g/mol
InChI Key: KBOUALWYQJUJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-]: is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes three pyridine rings connected through a central phosphorus atom, each substituted with a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] typically involves the reaction of 2,6-dimethylpyridine with a phosphorus trichloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the pyridine rings, which can form hydrogen bonds and coordinate with metal ions in the active sites .

Comparison with Similar Compounds

Uniqueness: Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] is unique due to its combination of three pyridine rings and a central phosphorus atom, which imparts distinct chemical properties and reactivity. This structure allows for versatile applications in various fields of research and industry .

Properties

CAS No.

131504-44-4

Molecular Formula

C18H18N3P

Molecular Weight

307.3 g/mol

IUPAC Name

tris(6-methylpyridin-2-yl)phosphane

InChI

InChI=1S/C18H18N3P/c1-13-7-4-10-16(19-13)22(17-11-5-8-14(2)20-17)18-12-6-9-15(3)21-18/h4-12H,1-3H3

InChI Key

KBOUALWYQJUJRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)P(C2=CC=CC(=N2)C)C3=CC=CC(=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.